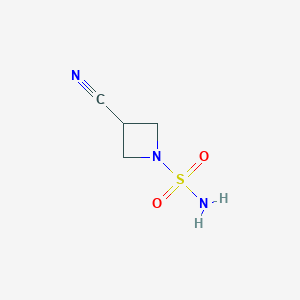

3-Cyanoazetidine-1-sulfonamide

Description

BenchChem offers high-quality 3-Cyanoazetidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanoazetidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyanoazetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,2-3H2,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKNGGGATQRNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-Cyanoazetidine-1-sulfonamide in Common Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of 3-Cyanoazetidine-1-sulfonamide. Given the novelty of this compound, this document focuses on establishing a robust theoretical framework and a validated experimental protocol to generate reliable solubility data, which is critical for downstream applications such as formulation, purification, and preclinical development.

Introduction: The Significance of 3-Cyanoazetidine-1-sulfonamide and its Solubility Profile

3-Cyanoazetidine-1-sulfonamide is a molecule of interest, combining three key structural motifs: a strained azetidine ring, a cyano group, and a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its antibacterial properties and other biological activities.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly used in medicinal chemistry as a bioisosteric replacement for other cyclic systems to modulate physicochemical properties like solubility and metabolic stability.[2] The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can further influence the molecule's polarity, crystal packing, and interactions with biological targets.

A thorough understanding of the solubility of 3-Cyanoazetidine-1-sulfonamide in various organic solvents is a cornerstone of its development. Solubility data dictates the feasibility of purification methods, informs the selection of vehicles for in vitro and in vivo studies, and is a critical parameter for developing a stable and bioavailable drug formulation.[3] This guide will provide the foundational knowledge and practical steps to systematically characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

While experimental determination is the gold standard, a theoretical analysis of the molecular structure of 3-Cyanoazetidine-1-sulfonamide provides valuable insights into its expected solubility.

Key Molecular Features Influencing Solubility:

-

Sulfonamide Group (-SO₂NH₂): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). This suggests a preference for polar solvents. Notably, polar aprotic solvents like DMSO and DMF are often very effective solubilizers for sulfonamides due to strong hydrogen bonding interactions.[4]

-

Azetidine Ring: The parent azetidine is miscible with water, indicating its polar nature.[2][5] The presence of this ring contributes to the overall polarity of the molecule.

-

Cyano Group (-C≡N): The nitrile group is highly polar and a good hydrogen bond acceptor, which should enhance solubility in polar protic and aprotic solvents.

-

Acidity (pKa): The sulfonamide proton is weakly acidic. The predicted pKa for 3-cyanoazetidine-1-sulfonamide is approximately 11.06.[6] This means the compound will be predominantly in its neutral form in most organic solvents and in aqueous solutions at neutral or acidic pH. The solubility of sulfonamides can be pH-dependent in aqueous systems.[7][8]

Based on these features, it is anticipated that 3-Cyanoazetidine-1-sulfonamide will exhibit higher solubility in polar solvents (e.g., alcohols, DMSO, DMF, acetonitrile) and lower solubility in nonpolar solvents (e.g., hexane, toluene, cyclohexane). The interplay between the molecule's ability to self-associate through hydrogen bonding (crystal lattice energy) and its interaction with solvent molecules will ultimately determine its solubility.

Strategic Selection of Solvents for Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, proticities, and chemical functionalities relevant to pharmaceutical processing.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

| Class | Solvent | Polarity Index | Rationale in Drug Development |

| Polar Protic | Methanol | 5.1 | Common solvent for synthesis, purification, and analysis. |

| Ethanol | 4.3 | Pharmaceutically acceptable, used in formulations. | |

| Isopropanol (IPA) | 3.9 | Frequently used in crystallization and formulation.[3] | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Widely used in HPLC and synthesis. |

| Acetone | 5.1 | General-purpose solvent, useful for extractions. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High solubilizing power, common for stock solutions.[4] | |

| Dimethylformamide (DMF) | 6.4 | Strong solvent, often used for challenging compounds.[4] | |

| Ethyl Acetate | 4.4 | Common for extractions and chromatography. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | 3.1 | Useful for extraction and synthesis. |

| Toluene | 2.4 | Represents aromatic hydrocarbon solvents. | |

| Heptane/Hexane | 0.1 | Represents aliphatic hydrocarbon solvents, often used as anti-solvents. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[9] The protocol below is designed to be self-validating by incorporating steps for ensuring equilibrium and accurate quantification.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

3-Cyanoazetidine-1-sulfonamide (crystalline solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials with Teflon-lined screw caps

-

Constant temperature incubator shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated HPLC with a suitable detector (e.g., UV-Vis) or another validated analytical method (e.g., UPLC-MS)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Samples:

-

Add an excess amount of 3-Cyanoazetidine-1-sulfonamide (e.g., ~20 mg, accurately weighed) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a speed sufficient to keep the solid suspended.

-

Causality Check: A minimum equilibration time of 24 hours is recommended. To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between later time points.

-

-

Sampling and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. Trustworthiness Check: This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to prevent adsorption effects.

-

Accurately weigh the filtered saturated solution.

-

Perform a precise serial dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method. A standard calibration curve of 3-Cyanoazetidine-1-sulfonamide in each respective solvent must be generated.

-

Calculate the concentration of the compound in the saturated solution, accounting for all dilution factors.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL and mol/L.

-

Calculate the mean and standard deviation for the triplicate measurements for each solvent.

-

Data Presentation and Interpretation

The collected data should be organized in a clear and concise table to facilitate comparison and analysis.

Table 2: Solubility of 3-Cyanoazetidine-1-sulfonamide at 25°C (Example Template)

| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Classification |

| Methanol | Experimental Value | Calculated Value | e.g., Soluble |

| Ethanol | Experimental Value | Calculated Value | e.g., Soluble |

| Isopropanol | Experimental Value | Calculated Value | e.g., Sparingly soluble |

| Acetonitrile | Experimental Value | Calculated Value | e.g., Soluble |

| DMSO | Experimental Value | Calculated Value | e.g., Very soluble |

| Ethyl Acetate | Experimental Value | Calculated Value | e.g., Slightly soluble |

| Heptane | Experimental Value | Calculated Value | e.g., Insoluble |

Interpretation:

The resulting solubility data will provide a quantitative basis for:

-

Process Chemistry: Selecting appropriate solvents for reaction, workup, and crystallization to maximize yield and purity. For example, a solvent pair where the compound is highly soluble in one (e.g., Methanol) and poorly soluble in the other (e.g., Heptane) would be ideal for anti-solvent crystallization.

-

Formulation Development: Identifying suitable solvent systems for liquid formulations or for processes like spray drying. High solubility is often a prerequisite for achieving the desired drug concentration in a formulation.

-

Preclinical Studies: Preparing stock solutions for in vitro assays (typically in DMSO) and selecting appropriate vehicle systems for in vivo dosing.

Conclusion

Characterizing the solubility of 3-Cyanoazetidine-1-sulfonamide is a fundamental step in its journey from a novel chemical entity to a potential therapeutic agent. While specific experimental data is not yet publicly available, the theoretical principles derived from its structure combined with the robust, validated experimental protocol outlined in this guide provide a clear and reliable path forward. By systematically applying these methods, researchers can generate the high-quality, reproducible solubility data necessary to make informed decisions and accelerate the development of this promising compound.

References

-

Adibkia, K., et al. Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

-

Lehr, D. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]

-

Gimeno, M., et al. Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data. Available at: [Link]

-

Pobudkowska, A., et al. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central. Available at: [Link]

-

Chourasiya, A., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

-

Adibkia, K., et al. (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

-

Remko, M. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]

-

Martínez, F., & Gómez, A. Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Martin, A., et al. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

-

Azetidine - Wikipedia. Available at: [Link]

-

Azetidine-2,4-dicarboxylic acid - Solubility of Things. Available at: [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available at: [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 6. 3-cyanoazetidine-1-sulfonamide CAS#: 1494596-65-4 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Procurement & Application Guide: 3-Cyanoazetidine-1-sulfonamide

This guide provides a comprehensive technical analysis of 3-Cyanoazetidine-1-sulfonamide (CAS 1494596-65-4), a critical heterocyclic building block used in the synthesis of Janus Kinase (JAK) inhibitors and other immunological therapeutics.

Executive Summary

3-Cyanoazetidine-1-sulfonamide is a specialized azetidine derivative functioning as a pharmacophore scaffold in medicinal chemistry. It is primarily utilized in the development of JAK1/JAK2 inhibitors and STAT pathway modulators , where the azetidine ring provides conformational rigidity and the nitrile group serves as a hydrogen bond acceptor or "warhead" for covalent interactions. While available as a catalog item from major chemical distributors, high-purity (>97%) GMP-grade sourcing often requires custom synthesis workflows due to the compound's specific stability and handling requirements.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7][8][9]

| Parameter | Specification |

| Chemical Name | 3-Cyanoazetidine-1-sulfonamide |

| CAS Registry Number | 1494596-65-4 |

| Molecular Formula | |

| Molecular Weight | 161.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in Water |

| Melting Point | 168–172 °C (decomposition) |

| pKa (Predicted) | ~10.5 (Sulfonamide NH) |

| SMILES | N#CC1CN(S(N)(=O)=O)C1 |

| InChI Key | CJKNGGGATQRNTK-UHFFFAOYSA-N |

Synthesis & Manufacturing Context

The industrial preparation of 3-Cyanoazetidine-1-sulfonamide typically follows a nucleophilic substitution pathway. Understanding this route is essential for quality control, as common impurities (residual sulfamide or azetidine salts) can affect downstream coupling reactions.

Primary Synthesis Route

The standard protocol involves the reaction of 3-Azetidinecarbonitrile hydrochloride with Sulfamide (

Reaction Mechanism:

-

Base Neutralization: The hydrochloride salt of the azetidine is neutralized by an organic base (TEA or Pyridine).

-

Trans-sulfamoylation: The free amine of the azetidine attacks the sulfamide, displacing ammonia (

) to form the sulfonamide bond.

Synthesis Workflow Diagram

The following diagram illustrates the critical process flow and quality checkpoints (QC).

Caption: Industrial synthesis workflow for CAS 1494596-65-4 highlighting critical purification and QC steps.

Commercial Availability & Supply Chain

Procurement of this compound requires distinguishing between "Catalog" (stock) and "Make-to-Order" suppliers.

Supplier Tier Analysis

| Supplier Tier | Representative Companies | Availability Status | Lead Time | Purity Guarantee |

| Tier 1 (Global Distributors) | Sigma-Aldrich (Merck) , Enamine | Catalog (Regional restrictions may apply) | 1-2 Weeks | >97% (HPLC) |

| Tier 2 (Specialist Synthesis) | BLD Pharm , Combi-Blocks , AchemBlock | High Stock Probability | 3-5 Days | >95% or >98% |

| Tier 3 (Aggregators) | ChemicalBook, MolPort | Variable (Drop-shipping) | 2-4 Weeks | Variable |

Procurement Strategy

-

For R&D Screening (<5g): Prioritize Tier 2 suppliers like BLD Pharm or Combi-Blocks for speed and cost-efficiency.

-

For GLP/GMP Scale (>100g): Engage a Custom Synthesis Organization (CSO). The synthesis is scalable, but "off-the-shelf" bulk quantities are rare due to shelf-life concerns (hydrolysis of the nitrile).

Quality Control & Handling Protocols

To ensure experimental integrity, the following self-validating protocols should be employed upon receipt of the material.

Identity Verification (Self-Validation)

-

1H NMR (DMSO-d6): Look for the diagnostic azetidine ring protons.

-

~4.2-4.5 ppm (Multiplet, 4H, Azetidine

- ~3.6-3.8 ppm (Multiplet, 1H, CH-CN)

-

~7.0-7.2 ppm (Broad Singlet, 2H,

-

~4.2-4.5 ppm (Multiplet, 4H, Azetidine

-

IR Spectroscopy: Confirm the presence of the Nitrile (

) stretch at ~2240 cm⁻¹ and Sulfonamide (

Safety & Storage (GHS Standards)

-

Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is susceptible to hydrolysis under acidic/moist conditions.

Applications in Drug Discovery

This compound is a "privileged structure" in the design of JAK inhibitors. The azetidine-3-carbonitrile motif mimics the transition state of substrate binding in the JAK homology domain.

Mechanism of Action Context[3][4][7][8][9][12][13][15][16][17][18]

-

Selectivity: The rigidity of the azetidine ring orients the sulfonamide tail to interact with the solvent-exposed regions of the kinase ATP-binding pocket, improving selectivity profiles (e.g., JAK1 vs. JAK2).

-

Metabolic Stability: The 4-membered ring is generally more metabolically stable than larger saturated heterocycles in specific P450 pathways.

Caption: Pharmacological logic linking the azetidine scaffold to therapeutic outcomes.[2]

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76903844, 3-Cyanoazetidine-1-sulfonamide. Retrieved from [Link]

-

Cheekatla, S. R. (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

Rad, M. N. S., et al. (2009).[4][5] One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts. Synthesis. Retrieved from [Link]

Sources

- 1. download.basf.com [download.basf.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesciencesite.com [lifesciencesite.com]

- 4. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

- 5. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

Reactivity profile of the cyano and sulfonamide groups in 3-Cyanoazetidine-1-sulfonamide

Topic: Reactivity Profile of the Cyano and Sulfonamide Groups in 3-Cyanoazetidine-1-sulfonamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists.

Executive Summary

3-Cyanoazetidine-1-sulfonamide (CAS 1494596-65-4) represents a bifunctional, kinetically constrained scaffold increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of JAK inhibitors. Its value lies in its high

This guide analyzes the orthogonal reactivity of these functional groups, defining the "safe zones" for modification and the "danger zones" where ring strain leads to catastrophic scaffold failure.

Structural Analysis & Electronic Landscape

The molecule comprises a strained azetidine ring (

Electronic Push-Pull

-

The Sulfonamide (N1): The

group is strongly electron-withdrawing. It deactivates the azetidine nitrogen, preventing protonation under mild acidic conditions and reducing the risk of nucleophilic ring-opening at the nitrogen center. However, it increases the electrophilicity of the C2 and C4 carbons. -

The Nitrile (C3): Acts as a hard electrophile. The electron-withdrawing nature of the N1-sulfonyl group transmits inductively through the ring, increasing the acidity of the C3 methine proton.

-

Conformational Puckering: The azetidine ring exists in a puckered conformation. Substitution at C3 typically favors the equatorial position to minimize 1,3-transannular repulsion, though the planarizing effect of the

-hybridized nitrile and the sulfonyl group flattens this energy landscape.

| Parameter | Value / Characteristic | Implication for Reactivity |

| Ring Strain | ~26 kcal/mol | High susceptibility to acid-catalyzed ring opening (cleavage of C-N bonds). |

| Sulfonamide pKa | The | |

| C3 Acidity | Moderate | The C3 proton is activated by the |

The Sulfonamide Vector (N1-Reactivity)

The 1-sulfonamide moiety acts primarily as a nucleophile after deprotonation. The

N-Alkylation (The Primary Vector)

The primary utility of this group is N-alkylation to generate secondary or tertiary sulfonamides.

-

Mechanism: Deprotonation by carbonate bases generates the sulfonamidate anion (

), which attacks alkyl halides via -

Selectivity: Mono-alkylation is controllable due to the reduced acidity of the remaining proton after the first alkylation, though steric hindrance at the electrophile plays a role.

Sulfonamide Hydrolysis (Deprotection)

-

Condition: Harsh Acid (e.g., conc. HCl, reflux).

-

Outcome: Cleavage of the

bond to release 3-cyanoazetidine (or its hydrolysis products) and sulfuric acid/ammonia derivatives. -

Risk: High. These conditions usually destroy the azetidine ring before cleaving the sulfonamide.

The Nitrile Vector (C3-Reactivity)

The nitrile group offers a gateway to heterocycles (tetrazoles, oxadiazoles) and carboxylic acid derivatives. The challenge is performing these transformations without triggering ring opening.

[3+2] Cycloaddition (Tetrazole Synthesis)

Converting the nitrile to a tetrazole is a bioisosteric replacement for a carboxylic acid.

-

Standard Protocol: Sodium azide (

) with Ammonium Chloride ( -

Compatibility: Excellent. The reaction proceeds at neutral to slightly acidic pH, which the sulfonamide-protected azetidine tolerates well.

-

Avoid: Strong Lewis acids (

) or pure Hydrazoic acid (

Hydrolysis (Amide/Acid Formation)

-

Acidic Hydrolysis: NOT RECOMMENDED. Heating nitriles in

or -

Alkaline Hydrolysis (Radziszewski Reaction): Recommended. Using

and

The "Danger Zone": Ring Stability & Cross-Reactivity

The azetidine ring is the kinetic weak point. The diagram below illustrates the divergent pathways based on pH and reagents.

Figure 1: Reactivity decision tree highlighting the acid-sensitivity of the azetidine core.

Experimental Protocols

Protocol A: Synthesis of 5-(1-sulfamoylazetidin-3-yl)-1H-tetrazole

Rationale: This protocol uses Zinc salts to catalyze the cycloaddition in water, avoiding the formation of volatile

-

Reagents: 3-Cyanoazetidine-1-sulfonamide (1.0 eq), Sodium Azide (1.1 eq), Zinc Bromide (

, 1.0 eq). -

Solvent: Water:Isopropanol (2:1).

-

Procedure:

-

Dissolve the nitrile and zinc bromide in the solvent mixture.

-

Heat to reflux (

) for 12–24 hours. Monitor by LCMS (Appearance of M+43 peak). -

Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3 (Caution:

gas evolution—work in fume hood). The tetrazole product typically precipitates or can be extracted with Ethyl Acetate.

-

-

Validation:

NMR should show the disappearance of the nitrile peak (~118 ppm) and appearance of the tetrazole carbon (~155 ppm).

Protocol B: Chemoselective N-Alkylation of the Sulfonamide

Rationale: Exploits the

-

Reagents: 3-Cyanoazetidine-1-sulfonamide (1.0 eq), Alkyl Bromide (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF or Acetonitrile (Dry).

-

Procedure:

-

Suspend the sulfonamide and

in DMF. Stir at RT for 30 mins to generate the anion. -

Add Alkyl Bromide dropwise.

-

Stir at

for 4 hours. -

Workup: Dilute with water. If the product is solid, filter; otherwise, extract with DCM.

-

-

Note: Avoid strong bases like NaH if the alkyl halide is sensitive, though NaH is compatible with the azetidine ring itself.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing a library based on this scaffold, prioritizing the order of operations to maintain ring integrity.

Figure 2: Sequential functionalization strategy. Modifying the sulfonamide first is generally preferred to adjust solubility before transforming the polar nitrile.

References

-

Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

-

Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.

-

Kalgutkar, A. S., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.

-

BenchChem Technical Support. (2025). Stability issues of N-sulfonylated azetidines in solution.

-

Organic Chemistry Portal. Synthesis of Tetrazoles.

Sources

Strategic Utilization of 3-Cyanoazetidine-1-sulfonamide in Next-Generation Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic pathways, and strategic utility of 3-Cyanoazetidine-1-sulfonamide .

Executive Summary: Escaping "Flatland" with Strained Rings

In modern drug discovery, the "Magic Methyl" effect has evolved into the "Magic Ring" strategy. Medicinal chemists increasingly replace lipophilic, flexible six-membered rings (piperidines, morpholines) with strained, polar, and rigid four-membered rings (azetidines).

3-Cyanoazetidine-1-sulfonamide (CAS 1494596-65-4) represents a high-value scaffold in this paradigm. It combines three critical features:

-

Structural Rigidity: The azetidine ring restricts conformational entropy, potentially improving binding affinity.

-

Electronic Modulation: The C3-nitrile group acts as a metabolic blocker and an electron-withdrawing group (EWG), modulating the acidity of the sulfonamide.

-

Dual-Vector Functionality: It offers orthogonal handles—the sulfonamide for H-bond interactions/solubility and the nitrile for further derivatization or covalent engagement.

This guide outlines the synthesis, physicochemical profile, and application of this scaffold in oncology (BRAF/STAT3 targeting) and fragment-based drug discovery (FBDD).

Physicochemical Profile & Structural Logic

Before deployment, understanding the molecule's intrinsic properties is vital. The azetidine core lowers lipophilicity (

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~161.18 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Ring Strain | ~26 kcal/mol | High strain allows for unique ring-opening reactions if activated, but stable under physiological conditions. |

| C3-Nitrile | EWG ( | Increases the acidity of the sulfonamide |

| Geometry | Puckered (Butterfly) | The azetidine ring is not planar; C3-substitution creates distinct vectors compared to pyrrolidines. |

| Metabolic Stability | High | The nitrile blocks the C3 position from oxidative metabolism (P450). |

Synthetic Methodology

Reliable synthesis is the cornerstone of application. Below is a self-validating protocol for the synthesis of 3-Cyanoazetidine-1-sulfonamide from commercially available precursors.

Core Synthesis Diagram

The following Graphviz diagram illustrates the reaction logic and critical intermediates.

Caption: One-pot sulfamoylation strategy utilizing sulfamide in refluxing dioxane to generate the target sulfonamide.

Detailed Protocol (Sulfamide Route)

This route is preferred over sulfamoyl chloride due to safety and stability.

Reagents:

-

3-Azetidinecarbonitrile hydrochloride (1.0 equiv)

-

Sulfamide (

) (1.2 equiv) (Note: Not sulfanilamide) -

Pyridine or Triethylamine (2.5 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Preparation: Charge a round-bottom flask with 3-Azetidinecarbonitrile HCl and sulfamide in 1,4-dioxane (0.5 M concentration).

-

Activation: Add Pyridine dropwise. The solution may become slightly cloudy.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (Target mass: 162 [M+H]+). -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue is often a viscous oil or semi-solid. Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then brine. Dry over

. -

Crystallization: Triturate with cold diethyl ether or recrystallize from EtOH/Water if high purity is required.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

3-Cyanoazetidine-1-sulfonamide is a "privileged fragment."

-

Ligand Efficiency (LE): High. It binds to polar pockets (via sulfonamide) and hydrophobic slots (via the ring) with minimal mass.

-

Growth Vectors: The nitrile group can be reduced to an amine (for amide coupling) or hydrolyzed to an acid, allowing the fragment to "grow" into adjacent pockets.

Kinase Inhibitor Design (BRAF & STAT3)

Recent patent literature (e.g., WO2021250521A1) highlights the use of azetidine sulfonamides in kinase inhibitors.

-

Mechanism: The sulfonamide moiety often interacts with the "solvent front" or specific residues (e.g., Asp/Glu) in the kinase hinge region, improving solubility and selectivity.

-

Case Study (BRAF): In BRAF V600E inhibitors, replacing a piperazine linker with 3-cyanoazetidine-1-sulfonamide rigidifies the linker, reducing the entropic penalty of binding.

The "Nitrile Warhead"

The C3-nitrile is not just a passive substituent; it serves as a reversible covalent trap for cysteine proteases (e.g., Cathepsin K, DPP-4).

-

Reaction: Cysteine thiol (

) attacks the nitrile carbon to form a thioimidate adduct. -

Advantage: Unlike irreversible acrylamides, nitriles allow for equilibrium binding, reducing off-target toxicity.

Bioisosteric Replacement Logic

The diagram below details the decision matrix for replacing classic rings with the azetidine scaffold.

Caption: Strategic rationale for scaffold hopping from 6-membered heterocycles to 3-cyanoazetidine-1-sulfonamide.

Advanced Derivatization (The "Make-It-Your-Own" Strategy)

Once the sulfonamide core is established, the nitrile group (

| Transformation | Reagents | Product Class | Application |

| Reduction | Aminomethyl-azetidine | Linker for PROTACs or bivalent ligands. | |

| Hydrolysis | Carboxamide | H-bond donor/acceptor for pocket filling. | |

| Cycloaddition | Tetrazole | Bioisostere of carboxylic acid (anionic binding). | |

| Pinner Reaction | Imidate/Ester | Precursor for heterocycle formation (e.g., oxazoles). |

References

-

World Intellectual Property Organization. (2021). 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders (WO2021250521A1). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177801967, 3-Oxoazetidine-1-carbonitrile. Link

-

Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Link

-

Enamine. (2025).[1][2][3] Azetidines in Drug Discovery: Building Blocks. Link

-

Future Medicinal Chemistry. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Link

Sources

- 1. 3-Oxoazetidine-1-carbonitrile | C4H4N2O | CID 177801967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 3. ajchem-b.com [ajchem-b.com]

The Strategic Role of the Azetidine Ring in 3-Cyanoazetidine-1-sulfonamide

This guide explores the structural utility, synthetic pathways, and medicinal chemistry applications of 3-Cyanoazetidine-1-sulfonamide , a specialized heterocyclic building block increasingly utilized in the development of kinase inhibitors (e.g., JAK, BRAF) and other targeted small molecules.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

3-Cyanoazetidine-1-sulfonamide represents a high-value "fragment-like" scaffold that addresses a critical challenge in modern drug design: maximizing ligand efficiency (LE) while maintaining favorable physicochemical properties.

By fusing a strained, four-membered azetidine ring with a polar nitrile group and a sulfamide handle, this molecule offers a unique three-dimensional vector that differs significantly from traditional pyrrolidine or piperidine analogs. It serves primarily as a rigid linker and pharmacophore spacer , capable of positioning hydrogen bond acceptors (the nitrile) with high precision while modulating the electronic properties of the attached sulfonamide moiety.

Molecular Architecture & Electronic Properties

The Azetidine Core: Strain as a Design Feature

The azetidine ring introduces approximately 26 kcal/mol of ring strain . Unlike the planar amide bonds often used in linkers, the azetidine ring adopts a puckered "butterfly" conformation to minimize torsional strain between vicinal methylene protons.

-

Pucker Angle: Typically ~30°–35°.

-

Conformational Locking: Substituents at the 3-position (like the cyano group) preferentially adopt an equatorial orientation to minimize transannular steric interactions, providing a predictable vector for binding interactions.

The 3-Cyano "Warhead"

The nitrile (cyano) group at the 3-position serves dual roles:

-

Electronic Modulation: It exerts a strong electron-withdrawing inductive effect (-I) on the ring, lowering the pKa of the azetidine nitrogen (prior to sulfonylation) and influencing the polarity of the final sulfamide.

-

Interaction Point: The nitrile nitrogen is a weak but specific hydrogen bond acceptor, often targeting serine or threonine residues in kinase active sites (e.g., the P-loop or hinge region).

The 1-Sulfonamide (Sulfamide) Moiety

Strictly speaking, the >N-SO2-NH2 functionality is a sulfamide .

-

Chemical Stability: The N-S bond is metabolically robust, resistant to hydrolysis and oxidative cleavage compared to carboxamides.

-

Basicity Nullification: Sulfonylation of the azetidine nitrogen eliminates its basicity, preventing lysosomal trapping and improving passive permeability across biological membranes.

-

Synthetic Handle: The primary -NH2 of the sulfonamide is a nucleophile, allowing for coupling with aryl halides (via Buchwald-Hartwig) or activated acids to form larger drug candidates.

Medicinal Chemistry Utility

Vector Analysis & Space Filling

In kinase inhibitor design, the 3-cyanoazetidine motif is often used to bridge the solvent front and the ATP-binding pocket.

-

Comparison to Pyrrolidine: Azetidine is smaller and more rigid. Replacing a pyrrolidine linker with azetidine often reduces the molecular weight (MW) and lipophilicity (LogP) without sacrificing the binding vector, thereby improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

-

Metabolic Blocking: The quaternary center at C3 (if disubstituted) or the methine at C3 (in this molecule) is less prone to oxidative metabolism (CYP450) compared to the C3/C4 positions of pyrrolidine or piperidine.

Physicochemical Tuning

| Property | Effect of Azetidine-Sulfonamide Scaffold |

| LogP / LogD | Lowers Lipophilicity: The sulfamide and nitrile are polar, offsetting the hydrocarbon scaffold. |

| TPSA | Increases: Adds ~70 Ų (Sulfonamide ~46 Ų + Nitrile ~24 Ų). |

| Solubility | Enhances: The high polarity and lack of aromatic planarity disrupt crystal packing. |

| H-Bonding | Donor/Acceptor: Sulfonyl oxygens (Acceptors), NH2 (Donor), CN (Acceptor). |

Experimental Protocol: Synthesis of 3-Cyanoazetidine-1-sulfonamide

The synthesis requires careful handling of the strained ring to prevent opening. The following protocol utilizes sulfamide as a stable, atom-efficient sulfonylating agent, avoiding the harsh conditions of sulfuryl chloride.

Reaction Scheme Logic

-

Starting Material: Azetidine-3-carbonitrile hydrochloride .

-

Reagent: Sulfamide (NH₂SO₂NH₂) .

-

Solvent: 1,4-Dioxane or Pyridine (high boiling point, polar).

-

Mechanism: Trans-sulfonylation (nucleophilic attack of azetidine nitrogen on sulfur, displacing ammonia).

Step-by-Step Methodology

Objective: Synthesis of 3-Cyanoazetidine-1-sulfonamide on a 10 mmol scale.

-

Preparation:

-

Charge a 50 mL round-bottom flask with Azetidine-3-carbonitrile HCl (1.18 g, 10.0 mmol).

-

Add Sulfamide (1.92 g, 20.0 mmol, 2.0 equiv).

-

Add Pyridine (10 mL) as both solvent and base. Alternatively, use 1,4-dioxane (10 mL) with Triethylamine (3.0 equiv).

-

-

Reaction:

-

Equip the flask with a reflux condenser.

-

Heat the mixture to 100°C (reflux) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours .

-

Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin (starting amine) or KMnO4.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove the bulk of pyridine/dioxane.

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with 1N HCl (2 x 20 mL) to remove excess pyridine and unreacted starting amine.

-

Wash the organic layer with Brine (20 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product often solidifies upon standing.

-

Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, Gradient: 0–5% MeOH in DCM).

-

Yield Expectation: 60–80%.

-

-

Characterization (Expected Data):

-

¹H NMR (DMSO-d₆): δ 7.0–7.2 (s, 2H, SO₂NH₂), 4.0–4.2 (m, 2H, Ring), 3.8–3.9 (m, 2H, Ring), 3.6 (m, 1H, CH-CN).

-

MS (ESI): m/z 162 [M+H]⁺.

-

Visualization of Logic & Pathways

Diagram: Pharmacophore Vectors & Structural Logic

This diagram illustrates how the azetidine ring positions the functional groups relative to a generic kinase binding pocket.

Caption: Structural logic of the 3-cyanoazetidine-1-sulfonamide scaffold, highlighting vector positioning and physicochemical impacts.

Diagram: Synthetic Pathway

The trans-sulfonylation route using sulfamide.

Caption: Synthetic pathway via trans-sulfonylation of azetidine-3-carbonitrile with sulfamide.

References

-

Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][3][4] Organic & Biomolecular Chemistry, 19, 3274-3286.[2]

-

Cheekatla, S. R. (2026).[5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

PubChem. (n.d.).[6] 3-Cyanoazetidine-1-sulfonamide (CID 165150054).[6][7] National Center for Biotechnology Information.

-

Vertex Pharmaceuticals. (2021). 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of BRAF-associated diseases. World Intellectual Property Organization, WO2021250521A1.

-

Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US12303509, Example 146 | C20H18ClFN6O3S | CID 165150054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

Methodological & Application

Synthesis protocol for 3-Cyanoazetidine-1-sulfonamide

Topic: Synthesis Protocol for 3-Cyanoazetidine-1-sulfonamide Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Context

Compound Identity:

-

CAS: 1494596-65-4[1]

-

Molecular Formula:

-

Molecular Weight: 161.18 g/mol

Application Scope: 3-Cyanoazetidine-1-sulfonamide is a critical pharmacophore in the synthesis of next-generation kinase inhibitors, particularly those targeting BRAF and JAK pathways (e.g., in the development of substituted quinazolinones and bicyclic amides). The azetidine ring offers a rigid, metabolic stable spacer that orients the nitrile "warhead" or interaction motif in a precise vector, while the sulfonamide moiety serves as a polar hydrogen-bonding anchor often engaging the hinge region or solvent front of the kinase ATP-binding pocket.

Synthetic Challenge:

The primary challenge lies in installing the primary sulfonamide (

Reaction Pathway & Mechanism

The synthesis proceeds via a three-stage "Burgess-type" sequence. Chlorosulfonyl isocyanate (CSI) is first trapped with tert-butanol to form a stable tert-butyl (chlorosulfonyl)carbamate intermediate. This "softened" electrophile reacts cleanly with 3-azetidinecarbonitrile hydrochloride. Finally, the Boc-group is removed under acidic conditions to reveal the free sulfonamide.

Figure 1: Step-wise synthetic pathway from Chlorosulfonyl Isocyanate to the target sulfonamide.

Detailed Experimental Protocol

Phase 1: Preparation of tert-Butyl (chlorosulfonyl)carbamate (In Situ)

Rationale: CSI is highly reactive. Reacting it with tert-butanol creates a milder, bulky electrophile that prevents bis-sulfonylation.

Reagents:

-

Chlorosulfonyl isocyanate (CSI) [Sigma-Aldrich]: 1.0 equiv.

-

tert-Butanol (anhydrous): 1.0 equiv.

-

Dichloromethane (DCM) (anhydrous): 10 mL/g of substrate.

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.

-

Solvation: Charge the flask with anhydrous DCM and cool to 0°C using an ice/water bath.

-

CSI Addition: Add Chlorosulfonyl isocyanate (1.0 equiv) via syringe. Caution: CSI reacts violently with moisture.

-

Alcohol Addition: Dissolve tert-butanol (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the CSI over 20 minutes, maintaining the internal temperature < 5°C .

-

Activation: Stir the mixture at 0°C for 30 minutes. The solution typically remains clear/colorless, indicating the formation of tert-butyl (chlorosulfonyl)carbamate.

Phase 2: Coupling with 3-Azetidinecarbonitrile

Rationale: The HCl salt of azetidine is used for stability. Triethylamine (TEA) is required to liberate the free amine and scavenge the HCl generated during substitution.

Reagents:

-

3-Azetidinecarbonitrile Hydrochloride: 1.0 equiv.

-

Triethylamine (TEA): 2.5 equiv (1.0 for salt neutralization, 1.0 for reaction, 0.5 excess).

-

DCM (Reaction solvent).

Procedure:

-

Amine Prep: In a separate flask, suspend 3-Azetidinecarbonitrile HCl in DCM. Add TEA (2.5 equiv) and stir until the solid dissolves or a fine suspension of TEA·HCl forms.

-

Coupling: Transfer the activated carbamate solution (from Phase 1) into the addition funnel. Add it dropwise to the azetidine suspension at 0°C .

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The intermediate (Boc-protected sulfonamide) should be the major peak (

). -

Workup:

-

Quench with water.[4]

-

Wash the organic layer with 1M HCl (to remove excess TEA/azetidine), then Brine.

-

Dry over

, filter, and concentrate in vacuo to yield the crude Boc-intermediate. -

Note: This intermediate is often pure enough for the next step. If not, recrystallize from EtOAc/Hexanes.

-

Phase 3: Deprotection to 3-Cyanoazetidine-1-sulfonamide

Rationale: Acidic cleavage of the Boc group releases the primary sulfonamide.

Reagents:

-

Trifluoroacetic Acid (TFA): 20% v/v in DCM.

-

Alternative: 4M HCl in Dioxane (preferred if avoiding fluorinated byproducts).

Procedure:

-

Dissolution: Dissolve the crude Boc-intermediate in DCM (5 mL/g).

-

Acidolysis: Add TFA (or HCl/Dioxane) dropwise at 0°C.

-

Cleavage: Stir at RT for 2–3 hours. Evolution of

and isobutylene gas will be observed. -

Isolation:

-

Concentrate the reaction mixture to dryness (azeotrope with toluene if using TFA to remove traces).

-

Neutralization (Critical): The product may exist as a salt.[4][5] Redissolve in minimal EtOAc/MeOH, treat with solid

or basic resin, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

-

Analytical Validation (Self-Validating Metrics)

The following data points confirm the identity and purity of the synthesized compound.

| Metric | Expected Value / Observation | Structural Insight |

| Physical State | White to off-white crystalline solid | High purity sulfonamide. |

| LC-MS | Confirms MW (161.18). | |

| Diagnostic | ||

| Azetidine ring protons; symmetry indicates N-substitution. | ||

| IR Spectroscopy | Sharp Nitrile ( | |

| IR Spectroscopy | Sulfonamide |

Safety & Handling

-

Chlorosulfonyl Isocyanate (CSI): Extremely corrosive and lachrymatory. Reacts explosively with water. Handle only in a fume hood under inert atmosphere.

-

Azetidines: Strained rings can be alkylating agents. Handle with gloves and avoid inhalation of dusts.

-

Cyanides: While the nitrile group is covalently bonded, metabolic processing or extreme conditions could theoretically release cyanide; treat as a potent bioactive.

References

-

European Patent Office. (2021). Sulfonylaminobenzamide Derivatives. Patent EP 3796975 B1. Link (Refer to "Step 3: Preparation of 3-cyanoazetidine-1-sulfonamide" within the experimental section).

-

World Intellectual Property Organization. (2021). 4-Oxo-3,4-dihydroquinazolinon Compounds for the Treatment of BRAF-Associated Diseases. WO2021250521A1. Link

-

Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. (General reference for sulfamoylation chemistry using CSI). Link

Sources

- 1. 3-cyanoazetidine-1-sulfonamide | 1494596-65-4 [amp.chemicalbook.com]

- 2. data.epo.org [data.epo.org]

- 3. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

- 4. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 5. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

Application Notes: 3-Cyanoazetidine-1-sulfonamide - A Versatile Intermediate for Modern Drug Discovery

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold. Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique three-dimensional geometry that is highly sought after in drug design, offering a favorable balance between structural rigidity and metabolic stability.[1][2] Unlike its more strained aziridine counterpart, the azetidine ring is generally more stable and easier to handle, yet it provides distinct structural vectors compared to the more flexible five-membered pyrrolidine ring.[1]

This guide focuses on 3-Cyanoazetidine-1-sulfonamide , a bifunctional synthetic intermediate that leverages the desirable properties of the azetidine core. The presence of a cyano group at the 3-position and a sulfonamide at the 1-position provides two orthogonal chemical handles for elaboration. This dual functionality allows for the construction of complex molecular architectures, making it an invaluable building block for researchers and scientists in drug development. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory drugs, while the cyano group serves as a versatile precursor to amines, carboxylic acids, and other key functional groups.[3][4]

This document provides a detailed overview of the synthesis of 3-Cyanoazetidine-1-sulfonamide and outlines protocols for its application as a synthetic intermediate.

| Compound Property | Value |

| Chemical Name | 3-Cyanoazetidine-1-sulfonamide |

| CAS Number | 1494596-65-4[5] |

| Molecular Formula | C₄H₇N₃O₂S[5] |

| Formula Weight | 161.18 g/mol [5] |

| Boiling Point | 404.2 ± 55.0 °C (Predicted)[5] |

| Density | 1.59 ± 0.1 g/cm³ (Predicted)[5] |

Part 1: Synthesis of the Intermediate

The preparation of 3-Cyanoazetidine-1-sulfonamide can be efficiently achieved from commercially available starting materials. A common and logical route involves the N-protection of 3-cyanoazetidine, followed by deprotection and subsequent sulfonylation. A more direct approach, starting from the hydrochloride salt, is outlined below.

Workflow for Synthesis of 3-Cyanoazetidine-1-sulfonamide

Caption: Synthetic workflow for 3-Cyanoazetidine-1-sulfonamide.

Protocol 1: Two-Step Synthesis of 3-Cyanoazetidine-1-sulfonamide

This protocol describes a robust synthesis starting from the readily available N-Boc protected intermediate.

Step A: Synthesis of 1-Boc-3-cyanoazetidine [6]

-

Reagents & Setup:

-

Azetidine-3-carbonitrile hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

Suspend azetidine-3-carbonitrile hydrochloride in anhydrous DCM (approx. 0.4 M).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine to the suspension and stir for 15 minutes.

-

Add di-tert-butyl dicarbonate portion-wise over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash with 1M HCl (aq), followed by saturated NaCl solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes) to yield 1-Boc-3-cyanoazetidine as a solid.

-

Step B: Deprotection and Sulfamoylation

-

Reagents & Setup:

-

1-Boc-3-cyanoazetidine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Sulfamoyl chloride (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

DCM and Acetonitrile (ACN), anhydrous

-

Round-bottom flask, inert atmosphere.

-

-

Procedure (Deprotection):

-

Dissolve 1-Boc-3-cyanoazetidine in anhydrous DCM (0.2 M).

-

Slowly add TFA at room temperature. Vigorous gas evolution (CO₂) will occur.

-

Stir for 2-3 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude azetidine-3-carbonitrile TFA salt is used directly in the next step.

-

-

Procedure (Sulfamoylation):

-

Dissolve the crude TFA salt in anhydrous ACN (0.2 M).

-

Cool the solution to 0 °C.

-

Add DIPEA, followed by the dropwise addition of a solution of sulfamoyl chloride in ACN.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by LC-MS.

-

Quench the reaction by adding water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-Cyanoazetidine-1-sulfonamide.

-

Scientist's Note (Causality): The use of a strong acid like TFA is essential for the cleavage of the acid-labile Boc protecting group. In the subsequent step, a non-nucleophilic organic base like DIPEA is chosen to neutralize the TFA salt and scavenge the HCl generated during the reaction with sulfamoyl chloride, driving the reaction to completion without competing side reactions.

Part 2: Applications in Synthetic Elaboration

The true utility of 3-Cyanoazetidine-1-sulfonamide lies in the selective manipulation of its cyano group. This functional group can be transformed into a variety of other moieties, each opening new avenues for molecular diversification.

Application 1: Reduction of Nitrile to Primary Amine

The conversion of the nitrile to a primary amine yields 3-(aminomethyl)azetidine-1-sulfonamide , a valuable building block containing a constrained 1,3-diamine motif.

Caption: Reduction of the cyano group to a primary amine.

Protocol 2: Catalytic Hydrogenation of the Nitrile

-

Reagents & Setup:

-

3-Cyanoazetidine-1-sulfonamide (1.0 eq)

-

Raney Nickel (Raney® Ni), 50% slurry in water (approx. 20% w/w)

-

Methanol (MeOH) or Ethanol (EtOH), saturated with ammonia

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor.

-

-

Procedure:

-

Caution: Raney Ni is pyrophoric and must be handled with care under a liquid layer.

-

In a suitable pressure vessel, dissolve 3-Cyanoazetidine-1-sulfonamide in ammoniacal methanol.

-

Carefully add the Raney Ni slurry.

-

Seal the vessel, purge with N₂, and then pressurize with H₂ (typically 50-100 psi).

-

Heat the mixture to 40-50 °C and agitate vigorously.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.

-

Cool the reactor, vent the H₂, and purge with N₂.

-

Caution: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Do not allow the filter cake to dry. Keep it wet with solvent and dispose of it properly.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)azetidine-1-sulfonamide, which can be purified by crystallization or chromatography if necessary.

-

Rationale: The use of ammoniacal solvent is crucial during nitrile reductions to suppress the formation of secondary amine byproducts, thereby maximizing the yield of the desired primary amine.

Application 2: Hydrolysis of Nitrile to Carboxylic Acid

Hydrolysis of the nitrile group provides access to 1-(aminosulfonyl)azetidine-3-carboxylic acid , a constrained, non-natural β-amino acid derivative that can be incorporated into peptides or used as a scaffold.

Caption: Hydrolysis of the cyano group to a carboxylic acid.

Protocol 3: Basic Hydrolysis of the Nitrile

-

Reagents & Setup:

-

3-Cyanoazetidine-1-sulfonamide (1.0 eq)

-

Sodium Hydroxide (NaOH), 6M aqueous solution

-

Hydrochloric Acid (HCl), 6M aqueous solution for neutralization

-

Round-bottom flask with a reflux condenser.

-

-

Procedure:

-

Suspend 3-Cyanoazetidine-1-sulfonamide in 6M NaOH solution.

-

Heat the mixture to reflux (approx. 100-110 °C). Ammonia gas will be evolved.

-

Maintain reflux for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the slow addition of 6M HCl. A precipitate should form.

-

Stir the cold suspension for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and then dry under vacuum to yield 1-(aminosulfonyl)azetidine-3-carboxylic acid.

-

Self-Validation Insight: The progress of the hydrolysis can be monitored by the cessation of ammonia evolution. The final product's purity can be readily assessed by its sharp melting point and spectroscopic methods (¹H NMR, ¹³C NMR), which should show the disappearance of the nitrile carbon signal and the appearance of a carboxylic acid carbon signal.

Part 3: Exemplary Application in a Medicinal Chemistry Context

To illustrate the synthetic power of this intermediate, the following workflow outlines the preparation of a hypothetical inhibitor targeting a protein kinase, where the azetidine serves as a hinge-binding scaffold.

Caption: Multi-step synthesis of a hypothetical drug candidate.

This pathway demonstrates how the initial intermediate is first transformed via Protocol 2 to unmask a primary amine. This amine can then undergo a standard amide bond formation with a suitably chosen carboxylic acid (e.g., a heterocyclic acid known to interact with the kinase hinge region). The resulting molecule combines the rigid 3D-scaffold of the azetidine with the pharmacophoric elements of the sulfonamide and the newly introduced aromatic system, creating a potent and specific inhibitor.

Conclusion

3-Cyanoazetidine-1-sulfonamide is a high-potential synthetic intermediate that provides rapid access to diverse and structurally complex molecules. Its bifunctional nature, combined with the desirable properties of the strained azetidine ring, makes it a powerful tool for researchers in drug discovery and development. The protocols outlined in this guide offer reliable and scalable methods to exploit its reactivity, enabling the exploration of novel chemical space and the acceleration of discovery programs.

References

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). This source, while not directly on azetidines, discusses the synthesis and activity of related heterocyclic sulfonamides, highlighting their pharmacological relevance.

- Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 3983-3988.

- Chen, C. H., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 3(10), 835–839.

- Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal.

- 3-cyanoazetidine-1-sulfonamide | 1494596-65-4. ChemicalBook.

- Donoval, D., & Killeen, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5475-5521.

- Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). Molecules, 18(4), 4140-4164.

- Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100122.

- 1-Boc-3-Cyanoazetidine | 142253-54-1. ChemicalBook.

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). Molecules, 28(1), 1.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 4. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-cyanoazetidine-1-sulfonamide | 1494596-65-4 [amp.chemicalbook.com]

- 6. 1-Boc-3-Cyanoazetidine | 142253-54-1 [chemicalbook.com]

Application Notes and Protocols for the Incorporation of 3-Cyanoazetidine-1-sulfonamide into Kinase Inhibitor Scaffolds

Introduction: A New Vector in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, remain a prime target for therapeutic intervention, particularly in oncology and inflammatory diseases. The design of small molecule kinase inhibitors has evolved from targeting the conserved ATP-binding site to developing highly selective agents that exploit unique features of individual kinases.[1] A key strategy in modern medicinal chemistry is the introduction of novel chemical moieties that can fine-tune a drug's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3] The 3-cyanoazetidine-1-sulfonamide moiety is an emerging pharmacophore that offers a unique combination of structural rigidity, hydrogen bonding capacity, and a chemically versatile handle for library synthesis.

This guide provides a comprehensive overview of the rationale and practical methodologies for incorporating the 3-cyanoazetidine-1-sulfonamide group into known kinase inhibitor scaffolds. We will delve into the synthesis of this key building block, strategies for its conjugation to parent molecules, and protocols for the biochemical and cellular characterization of the resulting novel inhibitors. The unique sp³-rich character of the azetidine ring can lead to improved solubility and metabolic stability, while the cyano and sulfonamide groups provide opportunities for specific interactions within the kinase active site.[4]

Rationale for Employing 3-Cyanoazetidine-1-sulfonamide

The incorporation of the 3-cyanoazetidine-1-sulfonamide moiety into kinase inhibitor scaffolds is driven by several key considerations:

-

Improved Physicochemical Properties: The strained four-membered azetidine ring imparts a degree of conformational rigidity, which can be advantageous for binding to the often-preorganized active site of a kinase. This rigidity can also lead to improved metabolic stability and reduced off-target effects.[4]

-

Enhanced Target Engagement: The sulfonamide group is a well-established pharmacophore in kinase inhibitors, capable of forming crucial hydrogen bonds with the hinge region or other key residues in the ATP-binding pocket.[2] The cyano group can also act as a hydrogen bond acceptor or engage in other non-covalent interactions, further enhancing binding affinity.

-

Vector for Library Synthesis: The 3-cyanoazetidine-1-sulfonamide unit can be readily synthesized and functionalized, making it an attractive building block for the creation of diverse chemical libraries for high-throughput screening.

Synthetic Strategies and Protocols

The synthesis of kinase inhibitors featuring the 3-cyanoazetidine-1-sulfonamide moiety can be approached in a modular fashion. The core strategy involves the preparation of the key building block, 3-cyanoazetidine-1-sulfonamide, followed by its coupling to a suitable kinase inhibitor scaffold.

Protocol 1: Synthesis of 3-Cyanoazetidine-1-sulfonamide

This protocol outlines a two-step synthesis starting from the commercially available 1-Boc-3-cyanoazetidine.

Step 1: Boc Deprotection of 1-Boc-3-cyanoazetidine

-

Materials:

-

1-Boc-3-cyanoazetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-Boc-3-cyanoazetidine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) and stir the mixture at room temperature for 2 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-cyanoazetidine as a free base.

-

Step 2: Sulfonylation of 3-Cyanoazetidine

-

Materials:

-

3-Cyanoazetidine (from Step 1)

-

Sulfamoyl chloride

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 3-cyanoazetidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-cyanoazetidine-1-sulfonamide.

-

Caption: Synthetic workflow for 3-cyanoazetidine-1-sulfonamide.

Protocol 2: Incorporation into a Kinase Inhibitor Scaffold (Example: Modification of a Pyrimidine Core)

This protocol provides a general method for coupling 3-cyanoazetidine-1-sulfonamide to a kinase inhibitor scaffold containing a suitable leaving group, such as a halogen. This is a common strategy for modifying scaffolds targeting the hinge region of many kinases.

-

Materials:

-

Kinase inhibitor scaffold with a leaving group (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

-

3-Cyanoazetidine-1-sulfonamide

-

A suitable base (e.g., potassium carbonate, diisopropylethylamine)

-

A suitable solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone)

-

-

Procedure:

-

To a solution of the kinase inhibitor scaffold (1.0 eq) in the chosen solvent, add the base (2.0 eq).

-

Add 3-cyanoazetidine-1-sulfonamide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the final inhibitor.

-

Caption: General workflow for incorporating the azetidine sulfonamide.

Characterization and Analysis

Thorough characterization of the newly synthesized inhibitors is crucial to confirm their identity, purity, and biological activity.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compounds.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition.

-

Purity Analysis: Purity should be assessed by high-performance liquid chromatography (HPLC), typically with detection at multiple wavelengths.

Biochemical and Cellular Assays

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the test compound, kinase, and substrate to the assay buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies substrate phosphorylation or ATP consumption.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 4: Cellular Activity Assay

To assess the efficacy of the inhibitors in a more biologically relevant context, cellular assays are essential.

-

Materials:

-

Cancer cell line known to be dependent on the target kinase

-

Cell culture medium and supplements

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Measure cell viability using a suitable assay.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

-

Data Presentation and Interpretation

The results of the biochemical and cellular assays should be tabulated for clear comparison of the novel inhibitors with known standards or the parent scaffold.

| Compound | Target Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) |

| Parent Scaffold | 150 | 800 |

| Compound 1A | 25 | 150 |

| Compound 1B | 15 | 95 |

| Reference Inhibitor | 5 | 50 |

Table 1: Example data table for comparing the activity of newly synthesized inhibitors.

Conclusion and Future Perspectives

The incorporation of the 3-cyanoazetidine-1-sulfonamide moiety represents a promising strategy for the development of novel kinase inhibitors with potentially improved pharmacological properties. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore this chemical space. Future work should focus on expanding the library of kinase inhibitors containing this moiety and conducting in-depth structure-activity relationship (SAR) studies to further optimize their potency and selectivity. Moreover, pharmacokinetic and in vivo efficacy studies will be crucial to validate the therapeutic potential of these novel compounds.

References

-

Tourwé, D., Van Binst, G., De Cock, E., & Van Marsenille, M. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Retrieved from [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Dalaf, A. H. (2021). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. Retrieved from [Link]

-

Al-Qaisi, J., Al-Aboudi, A., & Taha, M. O. (2020). Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide-Triazine Conjugates. PubMed. Retrieved from [Link]

-

Zoller, J., & Zard, S. Z. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

- Gupta, R. R. (Ed.). (n.d.). 1.2 Azetidinones (~-Lactams).

-

Li, J., et al. (2014). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. Retrieved from [Link]

-

Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. Retrieved from [Link]

-

Juricek, M., & Gaunt, M. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

-

Wu, H., & Chen, S. (2020). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. PMC. Retrieved from [Link]

-